Solanesol

Description

Properties

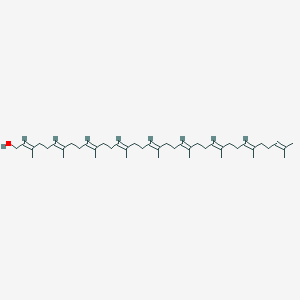

IUPAC Name |

(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPLNGZPBSKHHQ-MEGGAXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884580 | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13190-97-1 | |

| Record name | Solanesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLANESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF31XTR2N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solanesol biosynthesis pathway in Nicotiana tabacum

An In-depth Technical Guide to the Solanesol Biosynthesis Pathway in Nicotiana tabacum

Introduction

This compound is a long-chain, non-cyclic polyisoprenoid alcohol (C45) composed of nine isoprene units.[1][2][3] First isolated from tobacco (Nicotiana tabacum) in 1956, it serves as a crucial intermediate in the pharmaceutical industry for the synthesis of high-value compounds such as Coenzyme Q10 (CoQ10), Vitamin K2, and the anticancer agent synergizer N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB).[2][4] While present in various solanaceous plants like tomatoes and potatoes, Nicotiana tabacum remains the primary commercial source due to its significantly higher accumulation of this compound, particularly in the leaves.[2][3][5]

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in N. tabacum, detailing the core metabolic route, key enzymes and genes, quantitative data on accumulation and gene expression, and established experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and metabolic engineering.

The this compound Biosynthesis Pathway

In higher plants, this compound is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][4][6] This pathway begins with simple precursors and builds the C5 isoprene units—isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP)—which are the fundamental building blocks of all terpenoids.

The overall biosynthesis can be divided into three main stages:

-

Formation of C5 Precursors (IPP/DMAPP): Pyruvate and glyceraldehyde 3-phosphate are converted into IPP and DMAPP through a series of seven enzymatic steps.

-

Formation of Polyprenyl Diphosphates: IPP and DMAPP are sequentially condensed to form longer-chain precursors like geranylgeranyl diphosphate (GGPP, C20).

-

Final Assembly: Solanesyl diphosphate synthase (SPS) catalyzes the sequential addition of five more IPP units to GGPP to form solanesyl diphosphate (SPP, C45), which is then hydrolyzed to this compound.

The following diagram illustrates the complete MEP pathway leading to this compound formation.

Caption: The this compound biosynthetic pathway in Nicotiana tabacum plastids.

Key Enzymes and Genes in this compound Biosynthesis

RNA-sequencing and gene expression analyses in N. tabacum have identified multiple candidate genes encoding the key enzymes for this compound biosynthesis.[3][7][8] The expression levels of these genes, particularly in the leaves, are strongly correlated with this compound accumulation.[5][7]

-

1-deoxy-D-xylulose 5-phosphate synthase (DXS): This is the first and a rate-limiting enzyme of the MEP pathway. It catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form DXP.[2][7] Six DXS candidate genes have been identified in tobacco.[3][7]

-

1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): DXR catalyzes the conversion of DXP to MEP. Overexpression of DXR genes in tobacco has been shown to significantly increase the content of terpenoids, including this compound.[2] Two DXR genes, NtDXR1 and NtDXR2, have been characterized.[2]

-

IspD, IspE, IspF, IspG, IspH: These enzymes sequentially catalyze the conversion of MEP to the C5 units, IPP and DMAPP.[6][7] Multiple candidate genes for each of these steps have been found in the tobacco genome.[3][7]

-

Isopentenyl Diphosphate Isomerase (IPI): IPI catalyzes the reversible isomerization between IPP and DMAPP, maintaining the appropriate ratio required for isoprenoid synthesis.[2]

-

Geranylgeranyl Diphosphate Synthase (GGPS): GGPS synthesizes the C20 precursor GGPP, which is a critical branch point for the synthesis of various diterpenes, carotenoids, chlorophylls, and this compound.

-

Solanesyl Diphosphate Synthase (SPS): This is the committed and key regulatory enzyme for this compound biosynthesis. It sequentially adds five molecules of IPP to a GGPP starter unit to form the C45 chain of solanesyl diphosphate.[9] Two primary SPS genes, NtSPS1 and NtSPS2, have been identified in N. tabacum.[3][7]

Quantitative Data on this compound Content and Gene Expression

The accumulation of this compound is a complex quantitative trait influenced by both genetic and environmental factors.[5][10]

Table 1: this compound Content in Nicotiana tabacum

This table summarizes reported this compound content across different germplasms and under varying environmental conditions.

| Condition / Variety | Organ | This compound Content (% dry weight) | Reference |

| Chinese Flue-Cured Germplasm (168 accessions) | Leaves | 0.70 - 4.13 | [1] |

| K326 (High-solanesol parent) | Leaves | ~3.0 (mean) | [10] |

| Maryland609 (Low-solanesol parent) | Leaves | ~1.5 (mean) | [10] |

| F2 Population (K326 x Maryland609) | Leaves | 0.53 - 3.56 | [10] |

| Control (Normal Temperature) | Leaves | Baseline | [1] |

| Moderately High Temperature (MHT) | Leaves | 102% - 166% increase over control | [1][11] |

Table 2: Gene Expression Levels of Key Biosynthesis Genes

This table presents a summary of relative gene expression in different organs of N. tabacum, based on Fragments Per Kilobase of exon per Million fragments mapped (FPKM) values from RNA-seq data. Higher FPKM values indicate higher expression.

| Gene Family | Organ with Highest Expression | Organ with Lowest Expression | Key Finding | Reference |

| DXS (e.g., DXS1, DXS2, DXS3) | Leaves, Stems | Roots | High expression in photosynthetic tissues correlates with this compound accumulation. | [7] |

| DXR (DXR1, DXR2) | Leaves | Roots | Expression pattern is highly consistent with the distribution of this compound. | [7] |

| IspE, IspF, IspG, IspH | Leaves, Stems | Roots | Generally higher expression in above-ground tissues. | [7] |

| SPS (NtSPS1, NtSPS2) | Leaves | Roots | Very high expression in leaves, considered a key determinant of this compound content. | [3][7] |

Experimental Protocols and Workflows

Accurate quantification of this compound and analysis of gene expression are fundamental to studying its biosynthesis.

Protocol 1: this compound Extraction and Quantification by UPLC

This protocol is adapted from methodologies used for quantitative trait loci (QTL) mapping and germplasm screening.[10]

-

Sample Preparation:

-

Harvest fresh tobacco leaves and freeze-dry them immediately.

-

Grind the dried leaves into a fine powder and pass through a 40-mesh sieve.

-

-

Extraction:

-

Weigh approximately 0.1 g of powdered sample into a 20 mL glass centrifuge tube.

-

Add 1.0 mL of 0.1 M sodium hydroxide in ethanol, followed by 5.0 mL of n-hexane.

-

Cap the tube tightly and sonicate in a thermostatically controlled water bath at 40-50°C for 30 minutes.

-

After cooling to room temperature, add 8.0 mL of deionized water.

-

Centrifuge at 16,000 x g for 10 minutes to separate the phases.

-

-

UPLC Analysis:

-

Carefully collect a 500 µL aliquot from the upper n-hexane layer.

-

Mix the aliquot with 4.5 mL of acetonitrile (mobile phase).

-

Inject the sample into a UPLC system equipped with a suitable C18 column.

-

Quantify this compound by comparing the peak area to a standard curve prepared with a certified this compound standard.

-

Protocol 2: Gene Expression Analysis by qRT-PCR

This is a standard method to validate RNA-seq data and quantify the expression of specific genes.[1]

-

RNA Extraction:

-

Collect fresh leaf samples and immediately freeze them in liquid nitrogen.

-

Extract total RNA using a TRIzol-based reagent or a commercial plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random hexamer primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the PCR reaction mix containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based qPCR master mix.

-

Perform the reaction in a real-time PCR thermal cycler.

-

Use a housekeeping gene (e.g., actin or ubiquitin) as an internal control for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Experimental Workflow Diagram

The diagram below illustrates a typical workflow for investigating the effect of an environmental factor on this compound biosynthesis.

Caption: A typical experimental workflow for investigating this compound regulation.

Metabolic Engineering and Future Outlook

Given the pharmaceutical importance of this compound, significant efforts are focused on metabolic engineering to increase its yield in tobacco.[12] Key strategies include:

-

Overexpression of Key Genes: Overexpressing rate-limiting enzymes such as DXS, DXR, and particularly SPS has shown promise in boosting the metabolic flux towards this compound.[2] Co-expression of multiple pathway genes can have a synergistic effect.[2]

-

Transient Expression Systems: Nicotiana benthamiana, a relative of tobacco, is often used for rapid, transient expression studies to test the effects of gene overexpression before creating stable transgenic N. tabacum lines.[13]

-

Genome Editing: Advanced tools like CRISPR/Cas9 can be used to downregulate competing pathways, potentially redirecting more carbon flux towards this compound synthesis.

Future research will likely focus on elucidating the transcriptional regulation of the MEP pathway and identifying transcription factors that can be manipulated to upregulate the entire pathway simultaneously. Combining transcriptomic and metabolomic data will be crucial for a deeper understanding of metabolic flux and for designing more effective engineering strategies.[12]

References

- 1. RNA Sequencing Provides Insights into the Regulation of this compound Biosynthesis in Nicotiana tabacum Induced by Moderately High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organ- and Growing Stage-Specific Expression of this compound Biosynthesis Genes in Nicotiana tabacum Reveals Their Association with this compound Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Biosynthesis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organ- and Growing Stage-Specific Expression of this compound Biosynthesis Genes in Nicotiana tabacum Reveals Their Association with this compound Content [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. RNA Sequencing Provides Insights into the Regulation of this compound Biosynthesis in Nicotiana tabacum Induced by Moderately High Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Solanesol: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanesol is a long-chain polyisoprenoid alcohol that has garnered significant attention in the pharmaceutical and biotechnology sectors. Primarily extracted from plants of the Solanaceae family, such as tobacco, potato, and tomato, it serves as a crucial intermediate in the synthesis of high-value biochemicals, including Coenzyme Q10 (CoQ10) and Vitamin K2.[1] Its unique chemical structure, characterized by nine isoprene units, imparts a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides an in-depth overview of the chemical structure and properties of this compound, detailed experimental protocols, and a summary of its known signaling pathways.

Chemical Structure

This compound is a non-cyclic terpene alcohol with the chemical formula C45H74O.[1] Its structure consists of nine isoprene units linked in a head-to-tail fashion, terminating in a primary alcohol group. The stereochemistry of naturally occurring this compound is all-trans, referring to the configuration of the double bonds within the isoprenoid chain.[1]

IUPAC Name: (2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol

Physicochemical Properties

This compound is a white to pale yellow, waxy solid at room temperature.[2] It is a highly lipophilic molecule, rendering it insoluble in water but soluble in various organic solvents such as hexane, ethanol, acetone, and chloroform.[2][3] This lipophilicity is a key factor in its biological activity and its applications in drug delivery systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C45H74O | [1] |

| Molecular Weight | 631.07 g/mol | [3] |

| Appearance | White to pale yellow waxy solid | [2] |

| Melting Point | 33-42.5 °C | [4] |

| Boiling Point | 685.6 °C (predicted) | [5] |

| Solubility | Insoluble in water; Soluble in hexane, ethanol, acetone, chloroform | [2][3] |

| UV Absorption (λmax) | 202-215 nm | [6][7] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of interest to researchers and drug development professionals. These activities are primarily attributed to its ability to modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating the p38 mitogen-activated protein kinase (MAPK) and Akt signaling pathways.[8] This modulation leads to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a critical role in the cellular antioxidant response.[8] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), inducing the expression of downstream target genes, most notably heme oxygenase-1 (HO-1).[8] HO-1 is an enzyme with potent anti-inflammatory and cytoprotective effects. The upregulation of HO-1 by this compound leads to the suppression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9]

References

- 1. CN101182284A - Method for extracting highly purified this compound from potato leaves, tobacco leaves and/or tobacco stems - Google Patents [patents.google.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. CN1951888A - Process for purifying this compound from tobacco leaf extract - Google Patents [patents.google.com]

- 5. scholar.ui.ac.id [scholar.ui.ac.id]

- 6. Rapid determination of total this compound in tobacco leaf by ultrasound-assisted extraction with RP-HPLC and ESI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-assisted extraction of this compound from tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: a promising natural product - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Solanesol from Solanaceae Plants: From Natural Sources to Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanesol, a long-chain polyisoprenoid alcohol (C45), is a valuable bioactive compound with significant applications in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of Coenzyme Q10 (CoQ10), Vitamin K2, and other high-value ubiquinone drugs.[1][2][3] Due to the complexity of its chemical synthesis, the primary source of this compound remains extraction from plant materials.[1][4] The Solanaceae family, commonly known as the nightshade family, is the principal natural reservoir of this compound.[2][4][5][6] This technical guide provides an in-depth overview of the natural sources of this compound within this plant family, detailed experimental protocols for its extraction and quantification, and a summary of its biosynthetic pathway.

Natural Sources of this compound in the Solanaceae Family

While several species within the Solanaceae family contain this compound, the concentration varies significantly among different plants and even different parts of the same plant. Tobacco (Nicotiana tabacum) is renowned for having the highest concentration of this compound, making it the primary commercial source.[2][4][5] Other notable Solanaceae plants containing this compound include potato (Solanum tuberosum), tomato (Solanum lycopersicum), eggplant (Solanum melongena), and pepper (Capsicum annuum).[2][5][7]

The accumulation of this compound is influenced by both genetic and environmental factors. For instance, moderately high temperatures have been shown to significantly increase this compound content in both tobacco and potato leaves.[1][4][5] The leaves are the primary site of this compound accumulation, followed by the stems and roots.[4][8]

Quantitative Data on this compound Content

The following table summarizes the reported quantitative data for this compound content in various Solanaceae plants. It is important to note that these values can vary based on the cultivar, growing conditions, and analytical methods used.

| Plant Species | Plant Part | This compound Content (% of Dry Weight) | Reference(s) |

| Nicotiana tabacum (Tobacco) | Leaves | 0.20 - 4.13% | [1][9] |

| Nicotiana tabacum (Tobacco) | Leaves (different varieties) | 1.78 - 3.60% | [4] |

| Nicotiana tabacum (Tobacco) | Top Leaves | ~0.61% | [10] |

| Nicotiana tabacum (Tobacco) | Middle Leaves | ~0.58% | [10] |

| Nicotiana tabacum (Tobacco) | Bottom Leaves | ~0.57% | [10] |

| Nicotiana tabacum (Tobacco) | Stalks | Significantly lower than leaves | [10][11] |

| Nicotiana tabacum (Tobacco) | Flowers | Significantly lower than leaves | [10][11] |

| Nicotiana tabacum (Tobacco) | Roots | Significantly lower than leaves | [10][11] |

| Solanum tuberosum (Potato) | Leaves | Can be enhanced up to six-fold with moderately elevated temperatures | [4][5][12] |

| Solanum lycopersicum (Tomato) | Leaves | Present, but generally lower than tobacco | [2][4] |

| Solanum melongena (Eggplant) | Leaves | Present | [2][7] |

| Capsicum annuum (Pepper) | Leaves | Present | [2][12] |

This compound Biosynthesis Pathway

This compound is synthesized in plants via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[2][3][13] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic five-carbon building blocks of all isoprenoids. A series of head-to-tail condensations of IPP units with DMAPP, catalyzed by various prenyltransferases, leads to the formation of solanesyl diphosphate. Finally, a phosphatase dephosphorylates solanesyl diphosphate to yield this compound.

References

- 1. RNA Sequencing Provides Insights into the Regulation of this compound Biosynthesis in Nicotiana tabacum Induced by Moderately High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organ- and Growing Stage-Specific Expression of this compound Biosynthesis Genes in Nicotiana tabacum Reveals Their Association with this compound Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivities and Medicinal Value of this compound and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Solanaceae - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid determination of total this compound in tobacco leaf by ultrasound-assisted extraction with RP-HPLC and ESI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journal.hep.com.cn [journal.hep.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. Environmental and Genetic Factors Associated with this compound Accumulation in Potato Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of NtSPS1 Overexpression on this compound Content, Plant Growth, Photosynthesis, and Metabolome of Nicotiana tabacum - ProQuest [proquest.com]

Solanesol's Function in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solanesol, a C45 non-cyclic terpene alcohol, is a significant secondary metabolite predominantly found in solanaceous plants like tobacco, potato, and tomato. While recognized as a key precursor for valuable pharmaceuticals, including Coenzyme Q10 and Vitamin K2, its intrinsic role within the plant is centered on defense. This technical guide provides an in-depth examination of this compound's function in plant defense mechanisms, detailing its biosynthesis, its accumulation under biotic and abiotic stress, and the putative mechanisms of its protective action. We present quantitative data on its stress-induced accumulation, detailed experimental protocols for its study, and visualizations of key pathways and workflows to support advanced research and development.

Introduction to this compound

This compound (C₄₅H₇₄O) is a long-chain polyisoprenoid alcohol characterized by nine isoprene units in an all-trans configuration. It is synthesized and primarily accumulates in the plastids of higher plants, especially within green tissues like leaves.[1][2] Its accumulation is not static; it is dynamically influenced by genetic factors, developmental stage, and, most critically for this guide, environmental stressors such as pathogen attack and temperature fluctuations.[3][4] Evidence strongly indicates that this compound is an active component of the plant's induced defense system, contributing to resistance against various threats.[5]

The Biosynthesis of this compound

This compound is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is localized within the plant cell's plastids.[2] This pathway is responsible for the synthesis of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks for all terpenoids.

The key enzymatic steps leading to this compound are:

-

Precursor Synthesis: The MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate, ultimately producing IPP and DMAPP.

-

Chain Elongation: A series of condensation reactions, catalyzed by prenyltransferases, sequentially add IPP units to a growing polyprenyl chain.

-

Final Synthesis: The enzyme Solanesyl Diphosphate Synthase (SPS) is a key catalyst in this process, forming the C45 solanesyl diphosphate (SPP) precursor.[2] SPP is then dephosphorylated to yield free this compound.

Several enzymes in this pathway, including 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), and SPS, are critical regulatory points.[2] Upregulation of the genes encoding these enzymes is directly correlated with increased this compound accumulation.[5]

This compound's Role in Biotic and Abiotic Stress Response

The accumulation of this compound is significantly enhanced when plants are subjected to environmental stress, positioning it as a key stress-response metabolite.

Response to Pathogen Attack

Infection by pathogens triggers a marked increase in this compound content, particularly in resistant plant varieties. This suggests a direct role in the plant's immune response. Studies have shown that upon infection with Tobacco Mosaic Virus (TMV) or the bacterium Pseudomonas syringae pv. tabaci, resistant tobacco cultivars accumulate significantly higher levels of this compound compared to susceptible ones, where the increase is often negligible.[3][4][5] This differential accumulation points to this compound as a key metabolite in effective defense activation.[6]

Response to Abiotic Stress

Abiotic factors, particularly temperature, have a profound effect on this compound levels. Exposure to moderately high temperatures has been shown to dramatically increase this compound content. This response is linked to an increase in the net photosynthetic rate and the upregulation of key biosynthetic enzyme genes.[3][5]

Quantitative Data on this compound Accumulation

The following table summarizes key quantitative findings on the induction of this compound under various stress conditions.

| Plant Species & Cultivar | Stress Factor | Observation | Fold Increase | Reference |

| Nicotiana tabacum (Resistant cv.) | Tobacco Mosaic Virus (TMV) | This compound content measured one week post-infection. | >7x | [4][7] |

| Nicotiana tabacum (Susceptible cv.) | Tobacco Mosaic Virus (TMV) | No significant increase observed post-infection. | ~1x | [4][7] |

| Solanum tuberosum (Potato) | Moderate Heat Stress (30°C day / 20°C night for 1 week) | Compared to control plants at 22°C/16°C. | Up to 6x | [3][7][8] |

| Nicotiana tabacum | Moderate Heat Stress (30°C day / 24°C night) | Measured at 9 days after treatment initiation. | ~2.6x (166.1%) | [5] |

Experimental Protocols

Accurate investigation of this compound's role in plant defense requires robust and reproducible methodologies. The following sections detail core experimental protocols.

Protocol for this compound Extraction and Quantification via HPLC

This protocol describes a common method for extracting and quantifying this compound from plant leaf tissue.

Materials and Reagents:

-

Freeze-dried and powdered leaf tissue

-

Petroleum ether or n-hexane

-

Methanol

-

Potassium hydroxide (KOH) for saponification (optional, for total this compound)

-

Acetonitrile (HPLC grade)

-

Isopropanol (HPLC grade)

-

This compound standard (≥98% purity)

-

Ultrasonic bath, centrifuge, rotary evaporator

-

HPLC system with a C18 or C4 reverse-phase column and UV detector

Step-by-Step Procedure:

-

Extraction:

-

Weigh approximately 0.1-0.2 g of powdered leaf tissue into a centrifuge tube.[9]

-

Add 10-20 mL of an extraction solvent (e.g., methanol or petroleum ether).[10][11]

-

Sonicate the mixture in an ultrasonic bath for 20-30 minutes at a controlled temperature (e.g., 40-50°C).[11][12]

-

Centrifuge the sample to pellet the tissue debris.

-

Collect the supernatant. Repeat the extraction process on the pellet 2-3 times and pool the supernatants.

-

-

Saponification (Optional - to measure total this compound including esters):

-

Purification and Concentration:

-

Combine the extracts and evaporate the solvent to dryness using a rotary evaporator.

-

Re-dissolve the dried residue in a known volume of the HPLC mobile phase (e.g., 1-2 mL).

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

HPLC Analysis:

-

Column: Reverse-phase C18 or C4 (e.g., 4.6 mm x 150 mm, 5 µm).[13]

-

Mobile Phase: Isocratic mixture of acetonitrile and isopropanol (e.g., 60:40 v/v).[10][12]

-

Flow Rate: 0.8 - 1.0 mL/min.[13]

-

Quantification: Create a standard curve using a serial dilution of the pure this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

-

Protocol for Pathogen Inoculation (Tobacco Mosaic Virus)

This protocol outlines a standard method for inducing a defense response by mechanically inoculating tobacco plants with TMV.

Materials and Reagents:

-

Healthy, 4-6 week old Nicotiana tabacum plants

-

TMV-infected leaf tissue (source of inoculum) or purified TMV

-

Inoculation buffer (e.g., 0.06 M phosphate buffer, pH 7.2)[14]

-

Mortar and pestle

-

Gloves and sterile application pads/sponges

Step-by-Step Procedure:

-

Inoculum Preparation:

-

Plant Preparation:

-

Select healthy, fully expanded upper leaves for inoculation.

-

Gently dust the leaf surface with a fine layer of the abrasive (Carborundum/Celite). This creates microscopic wounds necessary for viral entry.[16]

-

-

Inoculation:

-

Dip a sterile pad or gloved finger into the inoculum.

-

Gently and evenly rub the entire surface of the dusted leaf. Avoid applying excessive pressure that could cause significant physical damage.[15]

-

For mock-infected control plants, repeat the process using only the inoculation buffer and abrasive.

-

-

Post-Inoculation Care:

-

Gently rinse the inoculated leaves with water 15-30 minutes post-inoculation to remove excess abrasive and inoculum.[16]

-

Maintain the plants in a controlled growth chamber. Monitor for symptom development (e.g., mosaic patterns, lesions) over the next 7-14 days.[14][17]

-

Harvest tissue for this compound analysis at desired time points post-inoculation.

-

Protocol for Gene Expression Analysis via qRT-PCR

This protocol is for quantifying the transcript levels of key this compound biosynthesis genes (e.g., DXS, SPS).

Materials and Reagents:

-

Plant leaf tissue (frozen in liquid nitrogen)

-

RNA extraction kit or TRIzol reagent

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for target genes (DXS, SPS, etc.) and a reference gene (Actin, Ubiquitin)

-

qRT-PCR instrument

Step-by-Step Procedure:

-

RNA Extraction: Extract total RNA from ~100 mg of frozen, ground leaf tissue using a commercial kit or TRIzol method, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 20-25 µL final volume, containing SYBR Green Master Mix, forward and reverse primers (10 µM), and diluted cDNA template.[5]

-

Run the reaction on a qRT-PCR system using a standard thermal cycling program: an initial denaturation (e.g., 95°C for 30s), followed by 40 cycles of denaturation (95°C for 5s) and annealing/extension (60°C for 30s).[5]

-

-

Data Analysis:

-

Confirm amplification specificity using a melt curve analysis.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the expression of the reference gene.

-

Putative Mechanisms of Defense

While the precise mechanisms are still under investigation, this compound is believed to contribute to plant defense in several ways.

-

Antimicrobial Properties: this compound itself has demonstrated antimicrobial, antifungal, and antiviral activities in various studies, suggesting it can act as a direct defense compound against invading pathogens.[6]

-

Membrane Interactions: As a long-chain lipophilic molecule, this compound may integrate into cellular membranes. This could alter membrane fluidity and integrity, potentially disrupting pathogen effector proteins or signaling complexes that rely on specific membrane environments.

-

Signaling and Priming: The rapid accumulation of this compound in resistant cultivars suggests it may be part of the plant's signaling cascade that activates broader defense responses. It could act as a signal or prime the plant for a faster, more robust deployment of other defenses upon subsequent attack.

Conclusion and Future Directions

This compound is a multifaceted metabolite that plays a crucial, inducible role in the defense systems of solanaceous plants. Its significant accumulation in response to both biotic and abiotic stressors underscores its importance in plant survival and resilience. For researchers, a deeper understanding of its regulatory network could unlock new avenues for engineering stress-tolerant crops. For drug development professionals, elucidating its precise antimicrobial and signaling mechanisms within the plant could inspire novel therapeutic strategies, leveraging a natural product that is already a key precursor in pharmaceutical synthesis.

Future research should focus on:

-

Identifying the specific cellular targets of this compound during a defense response.

-

Elucidating its role as a potential signaling molecule and its crosstalk with major defense hormone pathways (e.g., salicylic acid and jasmonic acid).

-

Exploring the full spectrum of its antimicrobial activity against a wider range of plant pathogens.

References

- 1. Organ- and Growing Stage-Specific Expression of this compound Biosynthesis Genes in Nicotiana tabacum Reveals Their Association with this compound Content - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioactivities and Medicinal Value of this compound and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Environmental and Genetic Factors Associated with this compound Accumulation in Potato Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA Sequencing Provides Insights into the Regulation of this compound Biosynthesis in Nicotiana tabacum Induced by Moderately High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Environmental and Genetic Factors Associated with this compound Accumulation in Potato Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Trait Loci Mapping and Association Analysis of this compound Content in Tobacco (Nicotiana tabacum L.) [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ajrconline.org [ajrconline.org]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. Rapid immunohistochemical diagnosis of tobacco mosaic virus disease by microwave-assisted plant sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 16. Frontiers | Three methods for inoculation of viral vectors into plants [frontiersin.org]

- 17. Managing Tobacco Mosaic Virus (TMV) in Tobacco | NC State Extension [tobacco.ces.ncsu.edu]

Methodological & Application

Synthesis and Anticancer Evaluation of Novel Solanesol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel solanesol derivatives and the evaluation of their anticancer activity. This compound, a natural long-chain isoprenoid alcohol primarily extracted from tobacco leaves, serves as a versatile scaffold for the development of new therapeutic agents. Its derivatives have shown promise in exhibiting a range of biological activities, including potent anticancer effects. These protocols are intended to guide researchers in the synthesis, purification, and characterization of new this compound-based compounds, as well as in the comprehensive assessment of their efficacy against cancer cell lines.

Synthesis of Novel this compound Derivatives

General Protocol for the Synthesis of this compound Esters

This compound esters are a common class of derivatives that can be synthesized through esterification of this compound with various carboxylic acids. This protocol describes a general method using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM.

-

Addition of Reagents: To the solution, add DMAP (0.1 equivalents) followed by a solution of DCC (1.2 equivalents) in anhydrous DCM, dropwise at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Extraction: Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound ester.

-

Characterization: Confirm the structure of the synthesized ester using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Protocol for the Synthesis of this compound Amine Derivatives

The synthesis of this compound amine derivatives can be achieved through a two-step process involving the conversion of this compound to a tosylate, followed by nucleophilic substitution with an amine.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Amine of interest

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Tosylation of this compound:

-

Dissolve this compound (1 equivalent) in anhydrous pyridine and cool to 0°C.

-

Add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 4-6 hours, then allow it to stand at 4°C overnight.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with cold 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain solanesyl tosylate.

-

-

Amination of Solanesyl Tosylate:

-

Dissolve the solanesyl tosylate (1 equivalent) in anhydrous DMF.

-

Add the desired amine (2-3 equivalents) to the solution.

-

Heat the reaction mixture at 60-80°C for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by silica gel column chromatography to obtain the desired this compound amine derivative.

-

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocols for Anticancer Activity Evaluation

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis of PI3K/Akt Signaling Pathway

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Materials:

-

Cancer cell lines

-

This compound derivatives

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-PI3K, anti-phospho-PI3K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound derivatives as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system. β-actin is typically used as a loading control.

Data Presentation

Quantitative data from the anticancer activity assays should be summarized in clear and structured tables for easy comparison of the different this compound derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of Novel this compound Derivatives against Human Cancer Cell Lines

| Compound ID | Derivative Type | Modification | IC50 (µM) ± SD | ||

| HeLa | MCF-7 | HepG2 | |||

| SD-E1 | Ester | Acetate | 45.2 ± 3.1 | 52.8 ± 4.5 | 61.3 ± 5.2 |

| SD-E2 | Ester | Benzoate | 21.7 ± 2.5 | 28.4 ± 3.0 | 35.1 ± 3.8 |

| SD-A1 | Amine | Piperidine | 15.3 ± 1.8 | 19.8 ± 2.2 | 24.6 ± 2.9 |

| SD-A2 | Amine | Morpholine | 18.9 ± 2.1 | 22.5 ± 2.6 | 27.8 ± 3.1 |

| Doxorubicin | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |

Note: The data presented in this table is representative and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.

Caption: Experimental workflow for the synthesis and anticancer evaluation of novel this compound derivatives.

Caption: Proposed mechanism of action of this compound derivatives via inhibition of the PI3K/Akt signaling pathway.

Application Notes and Protocols for Solanesol-Based Nano-Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of solanesol-based nano-drug delivery systems for hydrophobic drugs. This compound, a natural long-chain polyisoprenoid alcohol, and its derivatives offer a promising platform for encapsulating poorly water-soluble drugs, enhancing their therapeutic efficacy, and enabling targeted delivery, particularly in cancer therapy.

Introduction to this compound-Based Nano-Drug Delivery

This compound-based nanocarriers, typically in the form of self-assembling micelles, leverage the amphiphilic nature of chemically modified this compound. These systems are particularly advantageous for delivering hydrophobic drugs like Doxorubicin (DOX). The inherent pharmacological activity of certain this compound derivatives, such as the inhibition of the Ras signaling pathway, can provide a synergistic anti-tumor effect alongside the encapsulated drug.[1][2][3] Furthermore, the incorporation of moieties like polyethylene glycol (PEG) enhances the stability and circulation time of the nanoparticles in vivo.

Data Presentation: Physicochemical Properties of this compound-Based Nanoparticles

The following table summarizes the key physicochemical characteristics of various this compound-based nano-drug delivery systems reported in the literature. These parameters are critical for determining the in vitro and in vivo performance of the nanocarriers.

| Formulation ID | This compound Derivative | Encapsulated Drug | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Reference |

| SN-1 | mPEG-HZ-STS | Doxorubicin | ~150 | < 0.2 | Not Reported | Not Reported | [1] |

| SN-2 | Sol-PEG-PGA | Doxorubicin | 74.0 ± 3.5 | Not Reported | 27.7 ± 1.2 | Not Reported | [1] |

| SN-3 | HA-STS | Doxorubicin | Not Reported | Not Reported | 6.0 | Not Reported | [1] |

Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution.

Experimental Protocols

This section provides detailed protocols for the synthesis of a this compound derivative, preparation of drug-loaded nanoparticles, and in vitro drug release studies.

Protocol 1: Synthesis of Solanesyl Thiosalicylic Acid (STS) and mPEG-HZ-STS

This protocol describes the synthesis of a pH-sensitive this compound derivative, mPEG-hydrazone-Solanesyl Thiosalicylic Acid (mPEG-HZ-STS), inspired by reported methodologies.[1]

Materials:

-

This compound

-

Thiosalicylic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

mPEG with a terminal hydrazide group (mPEG-NHNH2)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous dimethylformamide (DMF)

-

Other necessary solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

Part A: Synthesis of Solanesyl Thiosalicylic Acid (STS)

-

Dissolve this compound (1 eq) and thiosalicylic acid (1.2 eq) in anhydrous DCM.

-

Add DCC (1.5 eq) and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure STS.

Part B: Synthesis of mPEG-HZ-STS

-

Dissolve STS (1 eq) and mPEG-NHNH2 (1.2 eq) in anhydrous DMF.

-

Add a catalytic amount of acetic acid to the solution.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the formation of the hydrazone linkage by a suitable analytical technique (e.g., NMR spectroscopy).

-

Remove the solvent under reduced pressure.

-

Purify the product by dialysis against deionized water to remove unreacted mPEG-NHNH2 and other small molecules.

-

Lyophilize the purified solution to obtain mPEG-HZ-STS as a solid product.

Protocol 2: Preparation of Doxorubicin-Loaded this compound Micelles

This protocol details the preparation of DOX-loaded micelles using the film hydration method, a common technique for encapsulating hydrophobic drugs.[2]

Materials:

-

mPEG-HZ-STS (or other amphiphilic this compound derivative)

-

Doxorubicin hydrochloride (DOX·HCl)

-

Triethylamine (TEA)

-

Chloroform or other suitable organic solvent

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

To deprotonate DOX·HCl to its hydrophobic form (DOX), dissolve DOX·HCl in chloroform and add a 3-fold molar excess of TEA. Stir for 2 hours in the dark.

-

In a round-bottom flask, dissolve the amphiphilic this compound derivative (e.g., mPEG-HZ-STS) and the deprotonated DOX in chloroform.

-

Remove the organic solvent using a rotary evaporator to form a thin film on the inner wall of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the thin film with PBS (pH 7.4) by rotating the flask at a temperature above the glass transition temperature of the polymer.

-

Sonicate the resulting suspension using a probe sonicator to form uniform micelles and reduce the particle size.

-

To remove unloaded DOX, centrifuge the micellar solution and collect the supernatant. Alternatively, dialysis can be performed against PBS.

-

Sterilize the final DOX-loaded micelle solution by passing it through a 0.22 µm syringe filter.

-

Store the formulation at 4°C in the dark.

Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release of DOX from the this compound-based micelles, particularly assessing the pH-sensitivity of hydrazone-linked formulations.

Materials:

-

DOX-loaded this compound micelles

-

Dialysis membrane (e.g., MWCO 3.5 kDa)

-

Phosphate-buffered saline (PBS) at pH 7.4 and Acetate buffer at pH 5.0

-

A shaker or water bath maintained at 37°C

-

UV-Vis spectrophotometer or fluorescence spectrophotometer

Procedure:

-

Transfer a known volume (e.g., 1 mL) of the DOX-loaded micelle solution into a dialysis bag.

-

Securely close the dialysis bag and immerse it in a larger volume (e.g., 50 mL) of the release medium (PBS pH 7.4 or acetate buffer pH 5.0).

-

Place the setup in a shaker or water bath maintained at 37°C with gentle agitation.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) of the release medium.

-

Replenish the release medium with an equal volume of fresh buffer to maintain sink conditions.

-

Quantify the concentration of DOX in the collected samples using a UV-Vis spectrophotometer (at ~480 nm) or a fluorescence spectrophotometer.

-

Calculate the cumulative percentage of drug release at each time point using a standard calibration curve of free DOX in the respective buffer.

-

Plot the cumulative drug release percentage against time to obtain the drug release profile.

Visualization of Pathways and Workflows

Signaling Pathway

The therapeutic effect of some this compound-based carriers is attributed to the inhibition of the Ras signaling pathway by the solanesyl thiosalicylic acid moiety, which is analogous to farnesylthiosalicylic acid (FTS).[2][3][4] FTS has been shown to dislodge Ras from the cell membrane, thereby inhibiting downstream signaling cascades like the Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival.

Caption: Inhibition of the RAS signaling pathway by Solanesyl Thiosalicylic Acid.

Experimental Workflow

The following diagram illustrates the general workflow for the development and evaluation of this compound-based nano-drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. The Ras antagonist S-farnesylthiosalicylic acid induces inhibition of MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional inhibition of Ras by S-trans,trans-farnesyl thiosalicylic acid attenuates atherosclerosis in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Solanesol Extract via Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanesol, a long-chain polyisoprenoid alcohol, is a valuable bioactive compound predominantly extracted from tobacco (Nicotiana tabacum) leaves and other solanaceous plants. Its significance in the pharmaceutical and nutraceutical industries stems from its role as a key intermediate in the synthesis of high-value biochemicals such as Coenzyme Q10 (CoQ10) and Vitamin K analogues.[1][2][3] Crude this compound extracts, however, contain a complex mixture of impurities including waxes and other polar and non-polar constituents, necessitating an efficient purification strategy to achieve the high purity required for its applications.

Column chromatography is a robust and scalable method for the purification of this compound from crude extracts. This document provides detailed application notes and protocols for the purification of this compound using normal-phase column chromatography with either alumina or silica gel as the stationary phase.

Data Presentation

The following tables summarize the quantitative data from various studies on the purification of this compound using column chromatography, providing a comparative overview of different methodologies and their efficiencies.

Table 1: Comparative Performance of Alumina and Silica Gel Column Chromatography for this compound Purification

| Parameter | Alumina Column Chromatography | Silica Gel Column Chromatography | Reference |

| Starting Material | 18 wt.% crude this compound extract | Crude tobacco leaf extract | [1] |

| Stationary Phase | Alumina | Silica Gel | [1] |

| Mobile Phase | Hexane and Ethyl Acetate gradient (0.5% v/v followed by 1% v/v) | Petroleum Ether:Acetone (90:10, v/v) | [1] |

| Final Purity | 95 wt.% | 83.04% | [1] |

| Recovery/Yield | 79% recovery | 0.38% yield from dry tobacco leaf | [1] |

| Binding Capacity | 35.2 mg/mL of adsorbent | Not Reported | [1] |

Experimental Protocols

Preparation of Crude this compound Extract

A common preliminary step to obtaining a crude this compound extract from tobacco leaves involves solvent extraction and saponification to release this compound from its esterified forms.

Materials:

-

Dried and ground tobacco leaves

-

Petroleum ether (or hexane)

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Rotary evaporator

Protocol:

-

Extraction: Extract the ground tobacco leaves with petroleum ether or hexane at 50-60°C for several hours. This can be performed using a Soxhlet apparatus or by refluxing.

-

Concentration: Concentrate the resulting extract using a rotary evaporator to obtain a pasty residue.

-

Saponification: Dissolve the residue in a 10% ethanolic potassium hydroxide solution and heat at 55-60°C to hydrolyze the solanesyl esters.

-

Extraction of this compound: After saponification, perform a liquid-liquid extraction with a non-polar solvent like hexane to isolate the free this compound.

-

Concentration: Concentrate the hexane phase using a rotary evaporator to yield the crude this compound extract.

Column Chromatography Purification of this compound

This protocol outlines the purification of the crude this compound extract using either an alumina or silica gel column.

Materials:

-

Crude this compound extract

-

Alumina (activated, neutral) or Silica gel (60-120 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade) or Acetone (HPLC grade)

-

Glass chromatography column

-

Fraction collector

-

TLC plates and developing chamber

-

UV lamp

Protocol:

A. Column Packing:

-

Prepare a slurry of the chosen adsorbent (alumina or silica gel) in hexane.

-

Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.

-

Equilibrate the packed column by passing several column volumes of hexane through it until the baseline is stable.

B. Sample Loading:

-

Dissolve the crude this compound extract in a minimal amount of hexane.

-

Carefully load the sample onto the top of the packed column.

C. Elution:

-

For Alumina Column:

-

Begin elution with pure hexane to remove non-polar impurities.

-

Introduce a stepwise gradient of ethyl acetate in hexane. Start with 0.5% (v/v) ethyl acetate in hexane, followed by 1% (v/v) ethyl acetate in hexane to elute the this compound.[1]

-

-

For Silica Gel Column:

-

Elute the column with a mixture of petroleum ether and acetone, typically in a 90:10 (v/v) ratio.[4]

-

D. Fraction Collection and Analysis:

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2).

-

Visualize the spots under a UV lamp. This compound-containing fractions will show a characteristic spot.

-

Pool the fractions containing pure this compound.

E. Final Concentration:

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

HPLC Analysis of Purified this compound

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product.

Materials:

-

Purified this compound sample

-

HPLC system with a UV detector

-

Normal phase silica column (e.g., 4.6 mm x 250 mm, 5 µm) or a C18 reverse-phase column.

-

Mobile phase solvents (e.g., Isopropanol:Hexane for normal phase; Acetonitrile:Isopropanol for reverse phase)

Protocol (Normal Phase HPLC):

-

Mobile Phase Preparation: Prepare a mobile phase of Isopropanol:Hexane in a 4:96 (v/v) ratio.[1]

-

System Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of 0.4 mL/min.[1]

-

Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

-

Injection: Inject 20 µL of the sample into the HPLC system.[1]

-

Detection: Monitor the elution at a wavelength of 215 nm.[1] this compound typically has a retention time of 9.0-9.5 minutes under these conditions.[1]

-

Quantification: Calculate the purity of the this compound by comparing the peak area of the this compound to the total peak area of all components in the chromatogram.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound from tobacco leaves using column chromatography.

Caption: Workflow for this compound Purification.

Signaling Pathways of this compound-Derived Molecules

This compound is a precursor for the biosynthesis of Coenzyme Q10 and Vitamin K2, which are involved in vital cellular processes.

Coenzyme Q10 in the Electron Transport Chain

Coenzyme Q10 (ubiquinone) is a critical component of the mitochondrial electron transport chain, where it functions as an electron carrier, facilitating the production of ATP.

Caption: Role of CoQ10 in Electron Transport.

Vitamin K Cycle and the Coagulation Cascade

Vitamin K is essential for the post-translational modification of several blood clotting factors, a process known as the Vitamin K cycle, which is integral to the coagulation cascade.

Caption: Vitamin K Cycle in Coagulation.

References

- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 2. Effect of Coenzyme Q10 supplementation on mitochondrial electron transport chain activity and mitochondrial oxidative stress in Coenzyme Q10 deficient human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health [mdpi.com]

- 4. Functional connections and pathways of coenzyme Q10-inducible genes: an in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Saponification of Solanesyl Esters in Tobacco

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the saponification of solanesyl esters from tobacco (Nicotiana tabacum) to yield solanesol, a key intermediate in the synthesis of valuable biochemicals like Coenzyme Q10 and Vitamin K analogues. The protocols described herein are based on established methodologies and are intended to guide researchers in the efficient extraction and hydrolysis of these target compounds.

Introduction

This compound, a C45 isoprenoid alcohol, is predominantly found in the leaves of the Solanaceae family, particularly tobacco, where it exists in both free form and esterified with various fatty acids. To isolate this compound for pharmaceutical and other applications, a saponification step is crucial to hydrolyze these esters. This process, typically involving alkaline hydrolysis, cleaves the ester bonds, liberating free this compound which can then be extracted and purified. The efficiency of this process is dependent on several factors, including the choice of alkali, reaction temperature, and time. This application note details an optimized protocol for this procedure.

Experimental Protocols

This section outlines the step-by-step methodology for the saponification of solanesyl esters from tobacco leaves, including sample preparation, the saponification reaction, and subsequent extraction and purification of this compound.

Sample Preparation

Proper preparation of the tobacco leaf sample is critical for efficient extraction.

-

Drying: Freshly harvested tobacco leaves should be dried to reduce moisture content. This can be achieved by air-drying or in an oven at a controlled temperature (e.g., 55°C for 2 hours) to prevent degradation of target compounds.

-

Grinding: The dried leaves are then ground into a fine powder to increase the surface area for solvent extraction. A blender or a mill can be used for this purpose. The powder should be sieved to ensure a uniform particle size.[1]

Extraction of Crude Solanesyl Esters

Prior to saponification, a crude extract containing solanesyl esters is obtained from the powdered tobacco leaves.

-

Solvent Extraction: The tobacco powder is subjected to extraction using a non-polar solvent. Common solvents include hexane, petroleum ether, or a mixture of petroleum ether and ethanol.[2] Microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can be employed to enhance efficiency and reduce extraction time.[2][3][4]

-

Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract rich in solanesyl esters.

Saponification Protocol

The crude extract is then subjected to alkaline hydrolysis to convert solanesyl esters to free this compound.

-

Reagents: A solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent like methanol or ethanol is used. A typical concentration is 0.5 M KOH in methanol.[5]

-

Reaction Conditions: The crude extract is dissolved in the alkaline solution and stirred at a controlled temperature. Optimal conditions have been reported to be 30°C for 30 minutes when using 0.5 M KOH-methanol solution.[5] Other protocols may utilize higher temperatures (e.g., 60-70°C) for several hours.[6][7]

-

Neutralization: After the reaction is complete, the mixture is cooled to room temperature and neutralized with an acid, such as hydrochloric acid (HCl), to a pH between 1 and 3.[7] This step is essential to protonate the resulting carboxylate salts, facilitating their separation from the desired this compound.[8]

Extraction and Purification of this compound

Following saponification and neutralization, this compound is extracted and purified.

-

Liquid-Liquid Extraction: The neutralized solution is extracted with a non-polar solvent like hexane or petroleum ether. The organic phase, containing this compound, is separated from the aqueous phase.

-

Washing and Drying: The organic phase is washed with water to remove any remaining salts and then dried over anhydrous sodium sulfate.

-

Solvent Evaporation: The solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude this compound can be further purified using techniques such as column chromatography on silica gel or crystallization from a suitable solvent (e.g., methanol or acetonitrile) to achieve high purity.[3][9]

Data Presentation

The following tables summarize quantitative data from various studies on the saponification and extraction of this compound from tobacco.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| Saponification Reagent | 0.5 mol/L KOH-methanol | 0.05 M NaOH | 1 M KOH | [5],[4],[10] |

| Temperature (°C) | 30 | Not specified (MAE) | Not specified | [5],[4],[10] |

| Time (minutes) | 30 | 40 | 120 | [5],[4],[10] |

| Extraction Solvent | Not specified | n-hexane | Hexane | [5],[4],[10] |

| This compound Yield (%) | Not specified | 0.91 | Not specified | [4] |

| Purity (%) | Not specified | Not specified | Not specified |

| Analytical Method | Column | Mobile Phase | Detection | Recovery (%) | Reference |

| RP-HPLC | C18 | Acetonitrile/Isopropanol | UV | 99 | [5] |

| LC-MS | Symmetry RP18 | Acetonitrile/Isopropanol with 2mM ammonium acetate | APCI (+) | 97.72 - 99.67 | [11] |

| GC-FID | SE-54 capillary column | Not specified | FID | Not specified | [12] |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the saponification of solanesyl esters and the subsequent isolation of this compound.

Caption: Workflow for this compound Production.

Saponification Reaction Pathway

The diagram below illustrates the chemical transformation during the saponification of a solanesyl ester.

Caption: Saponification of Solanesyl Ester.

References

- 1. Preparation of Cigarettes from Packaged Leaf Tobacco for Testing [healthycanadians.gc.ca]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. scholar.ui.ac.id [scholar.ui.ac.id]

- 4. Microwave-assisted extraction of this compound from tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN1951888A - Process for purifying this compound from tobacco leaf extract - Google Patents [patents.google.com]

- 7. web.gps.caltech.edu [web.gps.caltech.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN101182284A - Method for extracting highly purified this compound from potato leaves, tobacco leaves and/or tobacco stems - Google Patents [patents.google.com]

- 10. Determination of Free this compound Levels in Cigarette Filters by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajrconline.org [ajrconline.org]

- 12. Bioactivities and Medicinal Value of this compound and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Role of Solanesol in Vitamin K2 Synthesis

Introduction